4-Fluoroisoquinolin-1-ol
Description
Importance of Fluorinated Heterocycles as Strategic Scaffolds in Organic Chemistry
Fluorinated heterocycles are a cornerstone of modern organic and medicinal chemistry. numberanalytics.comnih.govuzh.che-bookshelf.de The introduction of fluorine into a heterocyclic scaffold can dramatically alter a molecule's properties. numberanalytics.com Fluorine's high electronegativity and small atomic size lead to the formation of strong carbon-fluorine bonds, which can enhance metabolic stability and bioavailability of drug candidates. numberanalytics.comtandfonline.com This increased stability often translates to a longer half-life in biological systems. tandfonline.com
The presence of fluorine can also modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and improve binding affinity to biological targets. tandfonline.com It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com This widespread use underscores the strategic importance of fluorination in the design of bioactive compounds. numberanalytics.comtandfonline.com Fluorinated heterocycles are found in a wide array of applications, from pharmaceuticals like fluoroquinolone antibiotics and the anticancer drug 5-fluorouracil (B62378) to advanced materials such as fluorinated polymers used in organic light-emitting diodes (OLEDs). numberanalytics.com
Historical Trajectories and Modern Advancements in Isoquinoline (B145761) Fluorination
The synthesis of fluorinated isoquinolines has evolved significantly over time. Historically, the introduction of fluorine into the isoquinoline core was often challenging, relying on harsh reaction conditions and a limited number of available fluorinating agents. nih.govbeilstein-journals.org Early methods often involved nucleophilic substitution reactions on pre-functionalized isoquinolines, such as the replacement of a nitro or chloro group with fluoride (B91410). acs.org The development of N-F fluorinating agents, such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI), marked a significant step forward, offering more manageable and selective methods for fluorination. beilstein-journals.orgnih.govrsc.org
Modern advancements have focused on developing more efficient, regioselective, and milder methods for isoquinoline fluorination. Transition-metal-catalyzed reactions, particularly those using palladium, copper, and rhodium, have emerged as powerful tools. researchgate.netacs.orgbeilstein-journals.orgacs.org These methods allow for the direct C-H fluorination of the isoquinoline ring system, avoiding the need for pre-functionalization. rsc.orgbeilstein-journals.org For instance, palladium-catalyzed C-H fluorination using NFSI has been successfully applied to various nitrogen-containing heterocycles. rsc.org Rhodium-catalyzed [4+2] annulation reactions have provided a practical route to vinyl fluorinated isoquinolines. acs.org Furthermore, innovative strategies such as dearomatization-fluorination-rearomatization sequences have enabled the formal meta-C-H fluorination of isoquinolines, a previously elusive transformation. figshare.com The development of radiofluorination techniques has also been crucial for the synthesis of 18F-labeled isoquinolines for use in positron emission tomography (PET) imaging. acs.orgnih.gov
Structural Nuances and Aromaticity of the Fluorinated Isoquinoline System
The introduction of a fluorine atom at the C4 position of the isoquinoline-1-ol core introduces specific structural and electronic effects. The strong electron-withdrawing nature of fluorine can polarize the π-system of the isoquinoline ring. vulcanchem.com This can influence the reactivity of the molecule and its potential interactions with biological targets.
The concept of "fluoromaticity" suggests that the lone pairs of electrons on fluorine atoms can conjugate with the aromatic π-system, contributing additional molecular orbitals. acs.org This can lead to increased energetic stability and smaller carbon-carbon bond lengths within the ring. acs.org In the case of 4-Fluoroisoquinolin-1-ol, the fluorine atom at the C4 position and the hydroxyl group at the C1 position create a unique electronic environment. The presence of the hydroxyl group means the compound can exist in tautomeric forms, with the keto form being isoquinolin-1(2H)-one. The fluorine substituent can influence the equilibrium between these tautomers. Spectroscopic analysis, such as FTIR, reveals characteristic peaks for the hydroxyl group (broad peak around 3200 cm⁻¹) and the C-F bond (1100–1000 cm⁻¹). vulcanchem.com
The planarity of the isoquinoline ring system can be slightly distorted by the presence of halogen substituents. vulcanchem.com In related fluorinated isoquinoline structures, crystal structure analysis has shown slight skews in the isoquinoline plane due to bulky substituents. researchgate.net While specific crystallographic data for this compound is not widely published, computational modeling and data from analogous compounds provide valuable insights into its structural properties. vulcanchem.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C₉H₆FNO | 163.15 | 1934536-53-4 | Hydroxyl group at C1, Fluorine at C4. 001chemical.com |
| 4-Fluoroisoquinoline (B1268607) | C₉H₆FN | 147.15 | 394-67-2 | Parent fluorinated isoquinoline. nih.govlookchem.com |
| 4-Fluoroisoquinoline sulfate | C₉H₈FNO₄S | 245.23 | 54671444 | Sulfate salt of 4-Fluoroisoquinoline. nih.gov |
| 4-fluoro-2H-isoquinolin-3-one | C₉H₆FNO | 163.148 | 1175271-04-1 | Isomeric form of this compound. chemsrc.com |
| 4-Fluoro-6-nitroisoquinolin-1-ol | C₉H₅FN₂O₃ | 208.15 | 1508295-22-4 | Nitro group at C6 adds electron-withdrawing character. vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTQWYYUPAMYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934536-53-4 | |
| Record name | 4-fluoroisoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Fluoroisoquinolin 1 Ol and Its Chemical Analogues
Direct Approaches to 4-Fluoroisoquinolin-1-ol Synthesis
Direct approaches to the synthesis of this compound involve either the construction of the isoquinolinone ring with simultaneous introduction of the fluorine atom at the C4 position or the late-stage fluorination of a pre-formed isoquinolinone core.
Transition Metal-Catalyzed C–H Activation and Annulation Strategies
Transition metal-catalyzed C–H activation has emerged as a powerful and atom-economical tool for the construction of heterocyclic frameworks. nih.govrsc.org These methods often utilize a directing group to guide the metal catalyst to a specific C-H bond, which is then cleaved and functionalized. For the synthesis of isoquinolinones, N-substituted benzamides are common starting materials, where the amide functionality directs the ortho-C-H activation.
Rhodium(III) and Cobalt(III) catalysts have been extensively used for the annulation of benzamides with alkynes to afford isoquinolinones. soton.ac.ukresearchgate.net A particularly relevant study by Nagamoto and Kuninobu describes the cobalt-catalyzed C–H activation/annulation of benzamides with various fluoroalkylated alkynes. beilstein-journals.org This reaction produces 3- and 4-fluoroalkylated isoquinolinones with high yields and moderate to good regioselectivity. Although this method yields fluoroalkylated products rather than a simple fluoro substituent, it demonstrates the feasibility of introducing fluorine-containing groups at the C4 position through this strategy. The reaction proceeds smoothly with a Co(acac)₂·2H₂O catalyst, providing a direct route to fluorinated isoquinolinone scaffolds. beilstein-journals.org
Similarly, palladium-catalyzed C-H functionalization reactions represent a viable strategy. Research has shown that the C4 position of isoquinolin-1(2H)-ones can be selectively functionalized. For instance, a Palladium(0)-catalyzed C4 site-selective C-H difluoroalkylation of isoquinolin-1(2H)-ones has been reported, highlighting the accessibility of the C4-position for functionalization. researchgate.net While this example introduces a difluoroalkyl group, it underscores the potential for developing a direct C4-fluorination method using a similar catalytic approach.
| Catalyst System | Starting Materials | Product Type | Key Features |
| Co(acac)₂·2H₂O | Benzamides, Fluoroalkylated alkynes | 4-Fluoroalkylated isoquinolinones | Direct C-H activation/annulation; Good yields and regioselectivity. beilstein-journals.org |
| [Cp*RhCl₂]₂ | N-(pivaloyloxy)benzamides, Alkenes/Alkynes | 3,4-unsubstituted/substituted isoquinolones | Amide-directed C-H activation; High efficiency. wikipedia.orgnih.gov |
| Pd(0) complexes | Isoquinolin-1(2H)-ones, Bromodifluoroacetate | C4-difluoroalkylated isoquinolinones | Late-stage C-H functionalization at C4. researchgate.net |
Late-Stage Fluorination Protocols for Isoquinolinones
Late-stage fluorination involves the introduction of a fluorine atom onto a complex molecule, such as a pre-synthesized isoquinolinone, in the final steps of a synthetic sequence. rsc.org This approach is highly valuable for the rapid generation of fluorinated analogues of biologically active compounds. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly employed for this purpose.
A direct late-stage fluorination of the isoquinoline (B145761) nucleus at the C4 position is challenging due to the inherent reactivity of the heterocyclic system. However, innovative strategies have been developed. For instance, a formal meta-C-H-fluorination of isoquinolines has been achieved through a temporary dearomatization of the pyridine (B92270) ring, followed by an electrophilic fluorination with Selectfluor® and subsequent rearomatization. This sequence effectively delivers a fluorine atom to the desired position.
Another pertinent approach involves the fluorination of isoquinolin-1-ol itself. A Japanese patent describes a process where 1-hydroxyisoquinoline (B23206) is treated with a fluorinating agent in acetonitrile (B52724) containing methanol. This reaction yields a mixture of di- and mono-fluorinated dihydroisoquinoline intermediates, which upon acid treatment, afford 4-fluoro-1-hydroxyisoquinoline, the target compound. This represents a direct conversion of the parent isoquinolinone to its 4-fluoro derivative.
| Reagent/Method | Substrate | Product | Key Features |
| Selectfluor® | Isoquinoline (via dearomatization) | 4-Fluoroisoquinoline (B1268607) | Formal meta C-H fluorination. |
| Fluorinating Agent (e.g., Selectfluor®) | 1-Hydroxyisoquinoline | 4-Fluoro-1-hydroxyisoquinoline | Direct fluorination of the isoquinolinone core. |
| Pd(0)/Radical Initiator | Isoquinolin-1(2H)-one | 4-(difluoroacetyl)isoquinolin-1(2H)-one | C4-selective difluoroalkylation. researchgate.net |
De Novo Construction of Fluorinated Isoquinoline Scaffolds
De novo strategies involve the construction of the fluorinated isoquinoline ring system from acyclic or simpler cyclic precursors that already contain the fluorine atom or have it introduced during the cyclization process.
Oxidative Ring Opening and Reductive Cyclization Pathways
The synthesis of azaheterocycles through the oxidative cleavage of a carbocyclic precursor followed by a reductive ring-closing amination is a versatile strategy. This approach allows for ring expansion and the stereocontrolled introduction of substituents. While a specific example for the synthesis of this compound using this method is not prominently documented in the reviewed literature, the general principle has been established for creating fluorinated saturated N-heterocycles. soton.ac.uk
This methodology typically begins with a functionalized cycloalkene, such as an indene (B144670) derivative. The double bond is first oxidized to a vicinal diol, which is then cleaved, often using sodium periodate (B1199274) (NaIO₄), to yield a dicarbonyl intermediate. This dialdehyde (B1249045) or diketone can then be subjected to a reductive amination with a suitable amine source, leading to the formation of the heterocyclic ring. beilstein-journals.org For the synthesis of a fluorinated isoquinoline, one could envision starting with a 6-fluoroindene derivative. Oxidative cleavage would yield a fluorinated dialdehyde, which upon reductive cyclization with ammonia (B1221849) or a primary amine, could potentially form a fluorinated tetrahydroisoquinoline, a precursor that could be oxidized to the desired isoquinolin-1-ol. Research has demonstrated the viability of this oxidative ring opening followed by reductive amination for producing various functionalized tetrahydroisoquinoline scaffolds from indenes. beilstein-journals.org
Cascade Reactions and Multicomponent Cyclizations
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient means to rapidly build molecular complexity. Several cascade processes have been developed for the synthesis of fluorinated isoquinolines.
A notable example is the silver(I)-catalyzed one-pot synthesis of 4-fluoroisoquinolines from o-alkynylbenzaldehydes. In this process, the aldehyde reacts with an amine to form an imine in situ. The silver catalyst then promotes an intramolecular iminofluorination of the alkyne using Selectfluor® as the fluorine source, leading directly to the 4-fluoroisoquinoline core. A similar silver-catalyzed cascade approach has been used to synthesize 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, involving an intramolecular aminofluorination of an alkyne.
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are also powerful tools in heterocyclic synthesis. While specific MCRs leading directly to this compound are not widely reported, the general applicability of MCRs for isoquinoline synthesis suggests potential for adaptation.
Strategies Employing Fluorine-Containing Building Blocks
The use of pre-fluorinated starting materials, or "building blocks," is a cornerstone of organofluorine chemistry. This approach ensures the unambiguous placement of the fluorine atom in the final product. Several classical isoquinoline syntheses can be adapted to use fluorinated precursors.
For instance, a 4-fluoroisoquinoline derivative can be conveniently synthesized from the easily accessible starting material, 2-bromobenzaldehyde, which can be fluorinated. A Sonogashira coupling with an alkyne, followed by imine formation and a silver-nitrate-mediated cyclization in the presence of N-fluorosuccinimide (NFSI), yields the 4-fluoroisoquinoline scaffold. wikipedia.org
The Gabriel-Colman rearrangement provides another de novo route. This reaction involves the base-induced rearrangement of a phthalimido ester to form a substituted isoquinoline. researchgate.net By starting with a fluorinated phthalimido ester, such as one derived from 4-fluorophthalic anhydride (B1165640), it is possible to construct the this compound skeleton. The reaction of an N-phthalimidoglycine ethyl ester to yield 4-hydroxyisoquinoline (B107231) proceeds in high yield, demonstrating the viability of this route.
Furthermore, established named reactions for isoquinoline synthesis, such as the Bischler-Napieralski researchgate.net and Pictet-Spengler reactions, can be employed with fluorine-containing building blocks. For example, the Bischler-Napieralski reaction could utilize a β-(fluorophenyl)ethylamide, and the Pictet-Spengler reaction could start from a fluorinated β-phenethylamine to generate the corresponding fluorinated dihydroisoquinoline or tetrahydroisoquinoline, which can then be oxidized to the target isoquinolin-1-ol.
| Building Block Example | Synthetic Route | Resulting Scaffold |
| Fluorinated 2-Bromobenzaldehyde | Sonogashira coupling, imination, cyclization | 4-Fluoroisoquinoline wikipedia.org |
| Fluorinated Phthalimido Ester | Gabriel-Colman Rearrangement | 4-Fluoroisoquinolin-1,3-dione derivative |
| Fluorinated β-Phenethylamine | Bischler-Napieralski or Pictet-Spengler Reaction | Fluorinated Dihydro/Tetrahydroisoquinoline researchgate.net |
Preparation of this compound Derivatives via Positional Modification
Positional modification of the this compound scaffold is a key strategy for creating a diverse range of analogues. This involves the controlled introduction of functional groups onto the heterocyclic ring system, enabling the fine-tuning of the molecule's chemical characteristics.
Sulfonation and halogenation are fundamental reactions for functionalizing the isoquinoline ring. These processes allow for the introduction of sulfonyl and halide groups, which can serve as versatile handles for further synthetic transformations.
Sulfonation
The introduction of a sulfonyl group, typically at the C-5 position of the 4-fluoroisoquinoline core, is a well-documented modification. The process generally involves the reaction of 4-fluoroisoquinoline or its salt with a sulfonating agent, followed by conversion to a sulfonyl halide.
One established method involves reacting 4-fluoroisoquinoline with sulfuric anhydride (SO₃) in the presence or absence of sulfuric acid. google.comgoogle.com This reaction is exothermic, necessitating careful temperature control, typically maintaining an internal temperature between 10°C and 70°C. google.com The resulting 4-fluoroisoquinoline-5-sulfonic acid can then be treated with a halogenating agent without the need for isolation. google.com Common halogenating agents include thionyl chloride or phosphorus oxychloride, which convert the sulfonic acid into the more reactive 4-fluoroisoquinoline-5-sulfonyl chloride. google.comgoogle.com This sulfonyl chloride is a key intermediate for the synthesis of various derivatives. researchgate.net
| Step | Reagents | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Sulfonation | 4-Fluoroisoquinoline, Sulfuric anhydride (SO₃), Sulfuric acid (optional) | Reaction temperature maintained between 10°C and 70°C. | 4-Fluoroisoquinoline-5-sulfonic acid | google.comgoogle.com |
| Halogenation | 4-Fluoroisoquinoline-5-sulfonic acid, Thionyl chloride or Phosphorus oxychloride | Reaction with halogenating agent, often without isolation of the sulfonic acid intermediate. | 4-Fluoroisoquinoline-5-sulfonyl chloride | google.comgoogle.com |
Halogenation
Halogenation reactions are critical for introducing halogen atoms (F, Cl, Br, I) onto the isoquinoline framework, which can significantly alter the molecule's properties or provide sites for subsequent cross-coupling reactions. mt.comsigmaaldrich.com
A key transformation for this compound is the halogenation of the hydroxyl group at the C-1 position. The parent compound, 4-fluoro-1-hydroxyisoquinoline, can be synthesized by treating 1-hydroxyisoquinoline with a fluorinating agent, followed by acid treatment. google.com The resulting 1-hydroxy group can then be readily converted to a chloro group. google.com This is typically achieved by reacting 4-fluoro-1-hydroxyisoquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 1-chloro-4-fluoroisoquinoline (B1591577). google.com This product is a valuable intermediate, as the 1-chloro substituent is a good leaving group, facilitating further nucleophilic substitution reactions.
Selective derivatization of the isoquinolinone core allows for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries. These modifications can occur at various positions on the heterocyclic ring.
The synthesis of the this compound core itself can be seen as a derivatization of the simpler 1-hydroxyisoquinoline molecule through fluorination. google.com Once the core is formed, further modifications can be explored. While direct derivatization studies on this compound are specific, analogous reactions on related fluoro-isoquinoline systems provide insight into potential synthetic pathways.
For example, nucleophilic aromatic substitution is a viable strategy for modifying the ring. In the synthesis of 1,8-disubstituted tetrahydroisoquinolines, a fluorine-amine exchange is used on an 8-fluoro-3,4-dihydroisoquinoline (B12937770) intermediate. nih.gov This suggests that the fluorine atom at the C-4 position of the this compound core could potentially be displaced by various nucleophiles under specific conditions to introduce new substituents.
Furthermore, the isoquinolinone core can undergo various other transformations. Drawing parallels from the broader chemistry of 4-hydroxyquinolines, reactions such as aminomethylation via the Mannich reaction and carbon-carbon bond formation through Knoevenagel condensation have been demonstrated. nih.gov These methodologies highlight the potential for selectively modifying the carbon framework of the this compound ring system to create complex analogues.
Chemical Reactivity and Transformation Chemistry of 4 Fluoroisoquinolin 1 Ol
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
The fluorine atom at the C4 position of the isoquinolinone ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility in chemical synthesis, allowing for the introduction of various functional groups.
Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with electron-withdrawing groups. wikipedia.org The rate of an SNAr reaction is influenced by the nature of the leaving group, with the order of reactivity generally being F > Cl > Br > I. masterorganicchemistry.com The rate-determining step is the initial attack of the nucleophile, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
The efficiency of SNAr reactions can be sensitive to the reaction conditions, including the solvent and the presence of activating groups on the aromatic ring. d-nb.infoacsgcipr.org For instance, the presence of an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can alter the regioselectivity of SNAr, favoring substitution at the C-2 position. wuxiapptec.com While specific studies on 4-fluoroisoquinolin-1-ol are not detailed in the provided results, the general principles of SNAr suggest that the fluorine atom would be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, particularly under basic conditions or with photocatalysis. wikipedia.orgd-nb.info
Electrophilic Aromatic Substitution Reactivity
The isoquinoline (B145761) ring system is generally susceptible to electrophilic aromatic substitution, although the specific reactivity of this compound is not extensively detailed in the provided search results. The position of substitution is directed by the existing substituents on the ring.
In the broader context of isoquinolines, direct halogenation at the C4 position can be challenging. acs.org However, methods have been developed for the site-selective halogenation of isoquinolines at the C4 position via a dearomatization-electrophilic substitution-rearomatization strategy. acs.org This indicates that the C4 position can be targeted for electrophilic attack under specific conditions.
Nitration of halo-substituted isoquinolines has also been reported. googleapis.com For example, 4-fluoroisoquinolin-5-amine (B2665354) can be synthesized, suggesting that electrophilic nitration followed by reduction is a feasible pathway. googleapis.com A practical synthesis of (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline involved a regioselective chlorosulfonylation at the C5 position of 4-fluoroisoquinoline (B1268607). researchgate.net This transformation highlights the potential for electrophilic substitution at the C5 position.
The following table summarizes the regioselectivity observed in electrophilic aromatic substitution reactions of related isoquinoline derivatives:
| Reaction Type | Position of Substitution | Reference |
| Halogenation | C4 | acs.org |
| Chlorosulfonylation | C5 | researchgate.net |
Functional Group Interconversions on the Isoquinolinone Moiety
Functional group interconversions are essential transformations in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uksolubilityofthings.comwikipedia.org The isoquinolinone moiety of this compound possesses several functional groups that can undergo such transformations.
The hydroxyl group of the isoquinolinone can be a site for various reactions. For example, O-alkylation can be achieved to form ethers. ic.ac.ukmdpi.commedcraveonline.com The choice of alkylating agent and reaction conditions can influence the outcome, with some methods offering high selectivity. mdpi.commedcraveonline.com
The carbonyl group within the isoquinolinone ring can potentially be reduced to a methylene (B1212753) group or converted to other functionalities. Common reducing agents for carbonyl groups include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). solubilityofthings.com
The N-H bond of the lactam can also be a site for derivatization, such as N-alkylation or N-arylation, further expanding the chemical space accessible from this scaffold.
Chemo- and Regioselective Derivatizations
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others, while regioselectivity is the preference for reaction at one position over another. ethz.chlibretexts.org The structure of this compound presents opportunities for both chemo- and regioselective derivatizations.
A key example of regioselectivity is the chlorosulfonylation of 4-fluoroisoquinoline, which occurs selectively at the C5 position. researchgate.net This selectivity allows for the introduction of a sulfonyl group at a specific site, which can then be further functionalized.
The diverse reactivity of the different functional groups on this compound allows for chemoselective reactions. For instance, under appropriate conditions, a nucleophile could be directed to react selectively at the C4 position via SNAr, leaving the isoquinolinone core intact. Conversely, reactions could be chosen to specifically target the hydroxyl or N-H groups of the isoquinolinone moiety without affecting the C-F bond. The ability to control both chemo- and regioselectivity is crucial for the efficient synthesis of complex molecules derived from this scaffold. ethz.ch
Mechanistic Investigations of Reactions Involving 4 Fluoroisoquinolin 1 Ol
Mechanistic Pathways of Transition Metal-Catalyzed Syntheses
The synthesis of complex heterocyclic molecules such as isoquinolines is often achieved through transition-metal-catalyzed reactions. sioc-journal.cn These catalytic processes offer efficient and selective routes that might not be possible through traditional methods. mdpi.com The introduction of a fluorine atom, as in 4-Fluoroisoquinolin-1-ol, often relies on specialized catalytic systems.
Transition-metal-catalyzed reactions typically proceed through a series of elementary steps that form a catalytic cycle. sioc-journal.cn For the synthesis of fluorinated isoquinolines, a plausible pathway could involve a palladium-catalyzed C-H fluorination. In such a mechanism, a high-valent palladium fluoride (B91410) species, such as Pd(IV)-F, may act as the key fluorinating agent. beilstein-journals.org An alternative pathway could involve a Pd(II)/Pd(III) catalytic cycle, which proceeds via a single-electron-transfer (SET) mechanism. beilstein-journals.org
A generalized catalytic cycle for a cross-coupling reaction to form a substituted isoquinoline (B145761) backbone typically includes the following key steps: mdpi.com
Oxidative Addition: The active catalyst (e.g., a Pd(0) complex) reacts with an aryl halide or triflate, inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation (for cross-coupling): If the reaction involves coupling two different fragments, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. beilstein-journals.org
In the context of direct C-H fluorination, the mechanism might differ, potentially involving the coordination of the isoquinoline substrate to the metal center, followed by a C-H activation step and subsequent fluorination. beilstein-journals.orgnih.gov For instance, iridium catalysts have been shown to facilitate C-H functionalization through the formation of an Ir-H species after a β-hydride elimination step. nih.gov
Table 1: Common Transition Metals and Their Roles in Heterocycle Synthesis This table is interactive. You can sort and filter the data.
| Metal Catalyst | Typical Reaction Type | Mechanistic Feature |
|---|---|---|
| Palladium (Pd) | Cross-coupling (Suzuki, Stille), C-H activation | Versatile, facilitates C-C, C-N, and C-X bond formation through Pd(0)/Pd(II) or other cycles. mdpi.combeilstein-journals.org |
| Rhodium (Rh) | C-H functionalization, Asymmetric hydrogenation | Often involves cationic Rh(III) intermediates generated in situ. nih.gov |
| Iridium (Ir) | C-H activation/addition | Can proceed via direct C-H activation or through intermediates like Ir-SiR₃ species. nih.gov |
| Ruthenium (Ru) | Deoxyfluorination, Metathesis | Can enable fluorination of phenol (B47542) derivatives via η⁶-arene complexes. acs.org |
| Copper (Cu) | Ullmann coupling, Trifluoromethylation | Often used for C-N, C-O, and C-S bond formation; can involve single-electron-transfer. beilstein-journals.org |
Elucidation of Reactive Intermediates
A reactive intermediate is a short-lived, high-energy molecule that is formed during a reaction but is not the final product. lumenlearning.com Identifying these transient species is key to confirming a proposed reaction mechanism. lumenlearning.comnih.gov They exist in a local energy minimum between transition states. researchgate.net
In the synthesis and functionalization of isoquinolines, several types of reactive intermediates can be postulated. For reactions involving the modification of the isoquinoline core, such as halogenation at the C4 position, evidence suggests the formation of an N-acyliminium ion . acs.org A proposed mechanism involves the reaction of the isoquinoline with an activating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an electron-rich enamine-like adduct. acs.org This intermediate then reacts with an electrophile, leading to the formation of the N-acyliminium ion, which subsequently rearomatizes to the substituted product. acs.org
Other potential reactive intermediates in organic reactions include:
Carbocations: Positively charged species with a carbon atom bearing only six valence electrons. Their stability is generally tertiary > secondary > primary. slideshare.net
Carbanions: Negatively charged species where a carbon atom has a lone pair of electrons. They are electron-rich and nucleophilic, with stability in the order of methyl > primary > secondary > tertiary. lumenlearning.comslideshare.net
Radicals: Species with an unpaired electron. Like carbocations, they are often electron-deficient, and their stability follows the order tertiary > secondary > primary. lumenlearning.com
Carbenes: Neutral species containing a carbon atom with two unshared valence electrons. They can exhibit both electrophilic and nucleophilic character. lumenlearning.com
The existence of these intermediates can be inferred through experiments, such as trapping experiments where a reagent is added to intercept and react with the intermediate, forming a stable, characterizable product. lumenlearning.comnih.gov Advanced spectroscopic techniques like laser flash photolysis can also be used for direct observation. beilstein-journals.org
Kinetic Studies and Reaction Rate Determinants
Chemical kinetics is the study of reaction rates and the factors that influence them. iitk.ac.in By measuring how the concentration of reactants or products changes over time, a rate law can be determined. mt.com The rate law is an equation that links the reaction rate to the concentrations of the reactants and a rate constant (k). upi.edulibretexts.org
Rate = k[A]ⁿ[B]ᵐ
One common method for determining reaction orders is the method of initial rates. davidson.edu This involves running the reaction multiple times while systematically varying the initial concentration of one reactant and observing the effect on the initial reaction rate. davidson.edu
Table 2: Hypothetical Initial Rate Data for a Reaction A + B → C This table is interactive. You can sort and filter the data.
| Experiment | Initial [A] (M) | Initial [B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
From this data, doubling [A] (Exp. 1 to 2) doubles the rate, so the reaction is first order in A. Doubling [B] (Exp. 1 to 3) quadruples the rate, so the reaction is second order in B. The rate law is Rate = k[A]¹[B]².
Computational and Theoretical Investigations of 4 Fluoroisoquinolin 1 Ol
Electronic Structure and Bonding Analysis via Quantum Chemical Methods
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-Fluoroisoquinolin-1-ol. uci.edumpg.de These calculations help in understanding the distribution of electrons within the molecule, which dictates its chemical behavior and physical properties. wikipedia.org
The electronic structure of a molecule is its quantum state, and determining this is often the first step in a quantum chemical problem. wikipedia.org For a molecule like this compound, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov
In the case of this compound, the fluorine atom at the C4 position and the hydroxyl group at the C1 position significantly influence the electronic landscape. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This effect, combined with the electronic influence of the nitrogen atom in the heterocyclic ring, polarizes the π-system. vulcanchem.com DFT calculations on analogous substituted isoquinolines have shown that such substituents can alter the electron density across the aromatic rings. vulcanchem.commdpi.com
Table 1: Representative Electronic Properties Calculable for this compound via DFT
| Property | Description | Typical Method of Calculation |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. | DFT (e.g., B3LYP/6-31G(d)) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. | DFT (e.g., B3LYP/6-31G(d)) |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | Calculated from HOMO and LUMO energies |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | DFT |
Reaction Mechanism Predictions and Energetic Profiling
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and their associated energy changes. masterorganicchemistry.comnih.gov By mapping the potential energy surface (PES), researchers can identify reactants, products, transition states, and intermediates. acs.org This allows for the determination of activation energies and reaction enthalpies, providing a kinetic and thermodynamic profile of a proposed reaction. acs.orgresearchgate.net
For this compound, several reaction types could be investigated computationally:
Electrophilic Aromatic Substitution: The electron-rich isoquinoline (B145761) ring system is susceptible to attack by electrophiles. Theoretical models can predict the most likely site of substitution by analyzing the calculated electron density at various positions on the ring. The directing effects of the fluorine and hydroxyl/keto groups would be critical in determining regioselectivity. nih.gov
Nucleophilic Substitution: The fluorine atom could potentially be displaced by a strong nucleophile, although such reactions on aromatic rings are typically challenging.
Reactions involving the Hydroxyl/Amide Group: The tautomeric nature of the molecule (see section 6.3) means it can react as either an alcohol/enol or an amide. Computational models can explore the mechanisms of reactions like O-alkylation, N-alkylation, or hydrolysis. youtube.comyoutube.com
Computational studies on the parent isoquinoline molecule have explored complex mechanisms like ring-opening and denitrogenation in supercritical water. acs.orgresearchgate.net These studies use methods like M06/6-311G(d,p) to calculate the energy barriers for various reaction steps, such as the addition of water across C=N bonds. researchgate.net Similar methodologies could be applied to this compound to understand its degradation pathways or its behavior under specific reaction conditions.
Table 2: Energetic Parameters from a Hypothetical Reaction Profile
| Parameter | Description | Significance |
|---|---|---|
| Activation Energy (Ea or ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate (kinetics). A lower barrier means a faster reaction. |
| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Transition State (TS) | The highest energy point along the reaction coordinate between reactants and products. | Its structure provides insight into the bond-making and bond-breaking processes of the mechanism. |
Conformation and Tautomerism Studies of the Isoquinolinone Ring
This compound can exist in at least two tautomeric forms: the -ol form (this compound) and the -one form (4-fluoro-1(2H)-isoquinolinone). chemscene.com This phenomenon, known as keto-enol tautomerism (or in this heterocyclic system, lactam-lactim tautomerism), involves the migration of a proton and the shifting of double bonds. wikipedia.orglibretexts.org
Computational methods are exceptionally well-suited to studying tautomeric equilibria. By calculating the relative energies of the different tautomers, one can predict which form is more stable and therefore more abundant under equilibrium conditions. conicet.gov.arnih.gov Factors influencing this equilibrium include intramolecular hydrogen bonding, aromaticity, and solvent effects. For example, in 2,4-pentanedione, the enol form is stabilized by intramolecular hydrogen bonding and conjugation. libretexts.org In the case of this compound, the stability of the 1(2H)-isoquinolinone tautomer is often favored due to the strength of the amide bond and resonance.
Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For the isoquinolinone ring, which is largely planar, the main conformational flexibility might arise from any non-planar substituents. However, for this compound itself, the primary focus is on the planarity of the bicyclic system. Computational geometry optimization can confirm the lowest energy conformation. Studies on similar structures, like 4-bromo-6-fluoroisoquinolin-1(2H)-one, show that the aromatic system is generally planar with only slight distortions caused by the halogen substituents. vulcanchem.com
Table 3: Tautomers of this compound
| Tautomeric Form | Structural Features | Predicted Relative Stability |
|---|---|---|
| This compound (Lactim/Enol) | Contains an aromatic pyridine (B92270) ring with a hydroxyl (-OH) group at C1. | Generally less stable. |
| 4-Fluoro-1(2H)-isoquinolinone (Lactam/Keto) | Contains a pyridin-1-one ring with a carbonyl (C=O) group and an N-H bond. | Generally more stable due to amide resonance. |
Molecular Interactions and Intermolecular Forces
The physical properties of a compound, such as its melting point, boiling point, and solubility, are governed by the strength and nature of its intermolecular forces. savemyexams.comsiyavula.com Computational chemistry can help visualize and quantify these interactions. The primary intermolecular forces expected for this compound (in its more stable isoquinolinone tautomer) are:
Hydrogen Bonding: The presence of a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen and the fluorine atom) allows for strong hydrogen bonding between molecules. ibchem.comlibretexts.org This is typically the strongest type of intermolecular interaction and leads to higher melting and boiling points compared to similar molecules that cannot form hydrogen bonds. libretexts.org
Dipole-Dipole Interactions: The molecule is polar due to the electronegative fluorine, oxygen, and nitrogen atoms. This permanent dipole leads to electrostatic attractions between the partial positive end of one molecule and the partial negative end of another. libretexts.org
London Dispersion Forces: These temporary, induced-dipole forces exist between all molecules and increase with molecular size and surface area. savemyexams.com
Computational modeling can generate electrostatic potential maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. These maps are useful for predicting how molecules will orient themselves with respect to one another, highlighting the sites for hydrogen bonding and other electrostatic interactions.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest (e.g., boiling point, solubility, chromatographic retention time). researchgate.netconicet.gov.ar
A QSPR study involves several key steps:
Data Set Collection: A series of molecules with known experimental values for the property of interest is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can encode topological, geometric, electronic, or physicochemical information. conicet.gov.ar
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the calculated descriptors to the experimental property. unistra.frdigitaloceanspaces.com
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. conicet.gov.ar
While no specific QSPR models for this compound were found, such a model could be developed to predict various properties. For instance, a QSPR model could predict the biological activity of a series of isoquinolinone derivatives. Descriptors relevant to this compound would include those related to its size (molecular weight), lipophilicity (LogP), and electronic nature (dipole moment, atomic charges, HOMO/LUMO energies). digitaloceanspaces.com
Table 4: Examples of Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and counts of key features. |
| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Describes the atomic connectivity and branching of the molecule. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Describes the electronic distribution and reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Relates to solubility, permeability, and polarizability. |
Applications in Advanced Organic Synthesis and Materials Science
4-Fluoroisoquinolin-1-ol as a Versatile Synthetic Building Block for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of complex molecular architectures. Its utility is exemplified in the preparation of advanced pharmaceutical agents. For instance, the related compound 4-fluoroisoquinoline (B1268607) is a key intermediate in the synthesis of Ripasudil, a Rho kinase inhibitor used for treating glaucoma and ocular hypertension. google.comchemicalbook.com The synthesis of Ripasudil involves the regioselective chlorosulfonylation of 4-fluoroisoquinoline to produce 4-fluoroisoquinoline-5-sulfonyl chloride. newdrugapprovals.org This intermediate is then coupled with a chiral diazepane moiety to form the final drug. chemicalbook.comchemicalbook.com
The presence of the fluorine atom in the isoquinoline (B145761) ring is critical, and the ability to synthesize precursors like this compound is fundamental to accessing these complex drug targets. The conversion of this compound to 4-fluoroisoquinoline can be achieved through reductive methods, which then opens the door to further functionalization, as seen in the Ripasudil synthesis. A general pathway for such a transformation might involve the conversion of the C1-hydroxyl group (or its tautomeric keto form) into a better leaving group, followed by reduction. For example, 1-chloro-4-fluoroisoquinoline (B1591577) can be reduced to 4-fluoroisoquinoline using 10% Palladium on carbon with ammonium (B1175870) formate (B1220265) or under a hydrogen atmosphere. google.com
| Starting Material | Reaction | Key Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride | Coupling with chiral diazepine | (S)-tert-butyl-3-methyl-1,4-diazepan-1-carboxylate, Triethylamine, Tetrahydrofuran | (S)-(-)-1-(4-fluoroquinolin-5-yl)sulfonyl-2-methyl-1,4-diazepane | 97% (after deprotection and salt formation) | chemicalbook.com |
| 1-chloro-4-fluoroisoquinoline | Reductive Dechlorination | 10% Pd/C, Ammonium Formate, Ethanol | 4-fluoroisoquinoline | Not specified, but effective | google.com |
Design and Synthesis of Chiral Ligands based on the Isoquinoline Scaffold
The isoquinoline framework is a privileged structure for the design of chiral ligands used in asymmetric catalysis. nih.gov Axially chiral isoquinolines, in particular, have been successfully employed as ligands in a variety of metal-catalyzed enantioselective reactions. acs.org The synthesis of these ligands often relies on the de novo construction of the isoquinoline ring or the asymmetric transformation of pre-existing isoquinoline derivatives. acs.org
While specific examples detailing the use of this compound in chiral ligand synthesis are not prevalent, its potential is significant. The introduction of a fluorine atom at the C4-position can influence the electronic properties and conformational preferences of the isoquinoline ring system. This modification can be used to fine-tune the steric and electronic environment of a metal center when the molecule is used as a ligand, potentially enhancing enantioselectivity in catalytic processes.
The general strategies for creating chiral isoquinoline-based ligands could be adapted to use this compound as a starting material. For example, after converting the C1-ol group to a triflate, it could undergo cross-coupling reactions to build atropisomeric biaryl systems, a common feature in many successful chiral ligands. acs.org The development of catalytic asymmetric methods for synthesizing C1-chiral tetrahydroisoquinolines (THIQs) is a major area of research, and fluorinated precursors could offer access to novel ligands with unique properties for these transformations. thieme-connect.com
Development of Fluorosensors and Optoelectronic Materials
Isoquinoline derivatives are recognized for their applications in materials science, including as fluorosensors and components of optoelectronic devices. nih.gov The incorporation of a boron center into the isoquinoline scaffold has led to a new family of fluorophores known as boroisoquinolines, which exhibit promising photophysical properties, including large Stokes shifts and good quantum yields. nih.gov
The presence of a fluorine atom, as in this compound, is particularly advantageous for these applications. Fluorine can modulate the electronic energy levels (HOMO/LUMO) of the molecule, thereby tuning its absorption and emission characteristics. researchgate.net Furthermore, fluorinated azaheterocycles are of growing importance in materials science. researchgate.net Specifically, fluorinated isoquinoline derivatives have been investigated as chemodosimeters for the detection of analytes like the fluoride (B91410) ion itself. mdpi.com In one approach, a boroisoquinoline fluorophore was functionalized with a silyl (B83357) ether, which is cleaved by fluoride ions, resulting in a distinct change in the fluorescence signal. mdpi.com this compound provides a direct entry point to such systems, where the C4-fluorine can tune the core photophysical properties and the C1-hydroxyl group can serve as a handle for attaching recognition units or for polymerization.
| Compound Family | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (Δλ, nm) | Key Feature | Reference |
|---|---|---|---|---|---|
| Boroisoquinolines | 328-467 | 390-556 | 62->100 | Large Stokes shifts, tunable emission | nih.gov |
| Fluoride Chemodosimeter (F-BIQ) | 467 | 528 | 61 | Selective turn-on response to F- | mdpi.com |
| Iridium(III) complexes of fluorinated phenyl-isoquinolines | ~350-450 | ~550-600 | ~150-200 | Used in electrophosphorescent devices | researchgate.net |
Strategic Scaffolds for Chemical Probe Synthesis and Tool Compounds
Chemical probes are small molecules used to study biological systems, often by interacting with a specific protein target. nih.gov The design of these probes requires a scaffold that allows for systematic modification to optimize binding and report on a biological event, for instance, through a fluorescent tag. nih.gov The isoquinoline framework is an excellent scaffold for this purpose due to its proven biological relevance and synthetic tractability. nih.gov
This compound is a strategic starting point for creating libraries of chemical probes or tool compounds. The fluorine atom can serve multiple roles: it can enhance binding affinity or metabolic stability, and its unique NMR signal (¹⁹F NMR) can be used to monitor the probe's interaction with its environment or target. ljmu.ac.uk The hydroxyl group at C1 provides a convenient point for attaching linkers, reporter groups (like fluorophores), or reactive moieties for covalent labeling of target proteins.
For example, a chemical probe based on the this compound scaffold could be synthesized where the C1-hydroxyl is used to link to a biotin (B1667282) tag for affinity purification of binding partners, or to a fluorophore for visualizing the probe's subcellular localization. nih.gov This modular approach allows for the rapid generation of diverse probes to investigate the function of a particular target protein or pathway.
Integration into Biosynthetic Pathways for Fluorinated Natural Products
The biosynthesis of fluorinated natural products is rare in nature but holds great promise for generating novel bioactive compounds. rsc.orgnih.gov One powerful technique is precursor-directed biosynthesis, where the natural biosynthetic machinery of a microorganism is harnessed to incorporate unnatural, fluorinated building blocks into complex secondary metabolites. acs.org This approach has been successfully used to create fluorinated analogs of various natural products, including alkaloids and peptaibols. acs.orgacs.orgnih.gov
Living systems can provide an alternative to traditional chemical fluorination, which can be challenging for complex molecules. rsc.org While no natural pathway is known to produce this compound, it represents a plausible "unnatural" precursor that could be fed to microbial cultures known to produce isoquinoline alkaloids. The structural similarity of this compound to native biosynthetic intermediates could allow it to be accepted by the enzymes in the pathway, leading to the creation of novel, site-selectively fluorinated isoquinoline alkaloids. The enzymes involved in polyketide and non-ribosomal peptide synthesis have shown a surprising degree of promiscuity, successfully incorporating fluorinated building blocks. acs.orgnih.govnih.gov This strategy could yield new compounds with enhanced or altered biological activities that would be difficult to access through total synthesis alone.
Future Research Directions for 4 Fluoroisoquinolin 1 Ol
Development of Sustainable and Green Synthetic Methodologies
The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. niscpr.res.inresearchgate.net Future research must prioritize the development of sustainable and green synthetic routes to 4-fluoroisoquinolin-1-ol and its analogues. This involves a shift towards methodologies that offer high atom economy, utilize environmentally benign solvents, and employ recyclable catalysts. niscpr.res.inijsetpub.com
Key areas for investigation include:
Catalytic Systems: Exploring the use of first-row transition metals or even metal-free catalytic systems to replace precious metal catalysts like palladium or rhodium, which are often used in C-H activation strategies. niscpr.res.in The development of reusable, homogeneous catalysts, such as ruthenium complexes in biodegradable solvents like polyethylene (B3416737) glycol (PEG-400), presents a promising green approach. niscpr.res.in
Eco-Friendly Solvents: Moving away from conventional volatile organic compounds towards greener alternatives. Research into deep eutectic solvents (DES), ionic liquids derived from renewable sources like glucose, or simply using water as a medium could significantly reduce the environmental footprint of synthesis. rsc.orgresearchgate.net
One-Pot Reactions: Designing multi-component reactions (MCRs) and tandem or cascade reaction sequences that allow for the construction of the complex this compound scaffold in a single step from simple precursors. This approach minimizes intermediate purification steps, thereby saving time, resources, and reducing waste generation. researchgate.net
| Green Chemistry Approach | Potential Application to this compound Synthesis | Reference |
| Recyclable Homogeneous Catalysts | Use of Ru(II)/PEG-400 for C-H/N-N bond functionalization pathways. | niscpr.res.in |
| Biodegradable Solvents | Employing Deep Eutectic Solvents (DES) like Choline Chloride:Glycerol. | researchgate.net |
| Renewable Reagents | Using glucose-derived ionic liquids as catalysts/media. | rsc.org |
| Process Intensification | Development of one-pot, multi-component syntheses to build the isoquinoline core. | researchgate.net |
Discovery of Novel Reactivity Patterns and Unconventional Transformations
The electronic properties of the this compound scaffold, influenced by the electron-withdrawing fluorine atom and the lactam-lactim tautomerism of the isoquinolin-1-ol core, suggest a rich and underexplored reactivity profile. Future research should aim to uncover and harness this reactivity for the synthesis of novel, highly functionalized derivatives.
Promising research avenues include:
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the this compound core. This would allow for the direct introduction of various substituents without the need for pre-functionalized starting materials, providing rapid access to diverse chemical libraries.
Exploiting Fluorine as a Control Element: Investigating how the fluorine atom at the C4 position directs subsequent chemical transformations. For example, recent work on related systems has shown that fluorine atoms can enable unique nucleophilic aromatic substitution (SNAr) or cross-coupling reactions at adjacent positions. rsc.orgrsc.org A systematic study of such reactions on the this compound template is warranted.
Novel Cycloadditions: Designing and exploring formal cycloaddition reactions to build new fused ring systems onto the this compound backbone. For instance, a decarboxylative/dehydrofluorinative [3 + 2] cycloaddition has been used to create fluorinated pyrrolo[2,1-a]isoquinolines, a strategy that could be adapted for this scaffold. acs.org
| Reaction Type | Potential Transformation of this compound | Reference |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group at C3, enabled by the C4-fluoro substituent. | rsc.orgrsc.org |
| Cross-Coupling Reactions | Palladium-catalyzed coupling at halogenated positions (e.g., C3 or C5) to introduce aryl, alkyl, or amino groups. | rsc.orgrsc.org |
| Formal [3+2] Cycloaddition | Reaction with N-ylides to construct novel fused heterocyclic systems. | acs.org |
| C-H Activation/Annulation | Cobalt-catalyzed annulation with acetylene (B1199291) equivalents to form new fused rings. | acs.org |
Advancements in In Situ Spectroscopic Monitoring of Reactions
To move from laboratory-scale synthesis to efficient and safe chemical production, a deep understanding of reaction kinetics, intermediates, and potential exothermic events is crucial. Process Analytical Technology (PAT), utilizing in situ spectroscopic techniques, offers a powerful tool for real-time reaction monitoring. mdpi.com Future work should focus on applying these techniques to the synthesis of this compound.
Key monitoring technologies to be explored:
FTIR and Raman Spectroscopy: Using fiber-optic probes to track the concentration of reactants, intermediates, and products in real time by monitoring characteristic vibrational bands. mdpi.comrsc.org This can pinpoint reaction completion, identify the formation of transient species, and ensure process safety, particularly in potentially exothermic fluorination or nitration steps. mdpi.com
UV-Vis Spectroscopy: Monitoring the reaction progress by observing changes in the chromophore of the isoquinoline system as it is formed or functionalized. researchgate.net
NMR Spectroscopy: Employing FlowNMR to gain detailed structural information about intermediates and products directly from the reaction stream, which can be invaluable for mechanistic investigations. rsc.org
The integration of these techniques can lead to optimized, safer, and more reliable synthetic protocols. mdpi.com
| In Situ Technique | Information Gained | Potential Application | Reference |
| FTIR-ATR | Real-time concentration profiles of reactants, products, and intermediates. | Monitoring the fluorination of 1-hydroxyisoquinoline (B23206) to ensure completion and detect byproducts. | mdpi.com |
| Raman Spectroscopy | Complementary vibrational data, often useful in aqueous or complex media. | Tracking the formation of the isoquinoline core during cyclization reactions. | rsc.orgresearchgate.net |
| UV-Vis Spectroscopy | Changes in conjugation and electronic structure. | Determining endpoint for reactions involving chromophore changes. | rsc.orgresearchgate.net |
| FlowNMR | Detailed structural elucidation of species in the reaction mixture. | Identifying and characterizing transient intermediates to clarify reaction mechanisms. | rsc.org |
Exploration of Self-Assembly and Supramolecular Chemistry with this compound Scaffolds
Supramolecular chemistry, which studies systems based on non-covalent interactions, provides a pathway to advanced materials and functional molecular devices. medcraveonline.comrsc.org The this compound scaffold is an attractive building block for supramolecular chemistry due to its rigidity, potential for hydrogen bonding (via the -OH and N-H groups of its tautomers), and the ability of the fluorine atom to participate in specific non-covalent interactions like C-F···H hydrogen bonds or halogen bonds. researchgate.net
Future research in this area should focus on:
Designing Molecular Tectons: Synthesizing derivatives of this compound that are programmed to self-assemble into higher-order structures. This could involve attaching recognition motifs or complementary functionalities to the core scaffold.
Formation of Ordered Materials: Investigating the spontaneous self-assembly of these derivatives into well-defined structures such as thin films, liquid crystals, or molecular capsules. nih.govgoogle.com The influence of the fluorine atom on the packing and properties of these materials would be a central point of study. researchgate.net
Host-Guest Chemistry: Exploring the potential of cavitands or capsules built from this compound scaffolds to encapsulate small molecules. icho.edu.pl The fluorinated and polar interior of such a host could lead to unique recognition and binding properties.
| Supramolecular Concept | Application with this compound | Potential Outcome | Reference |
| Molecular Recognition | Designing receptors based on the scaffold for specific guest molecules. | Selective sensors or transport agents. | icho.edu.pl |
| Self-Assembly | Using derivatives to form ordered structures via non-covalent interactions. | Functional materials like thin films or gels. | nih.govgoogle.com |
| Host-Guest Systems | Constructing molecular capsules from multiple scaffold units. | Nanoscale reaction flasks or drug delivery vehicles. | icho.edu.pl |
Computational Design of Next-Generation Fluorinated Isoquinoline Derivatives
Computational chemistry and in-silico modeling are indispensable tools in modern drug discovery and materials science. imarcgroup.com These methods allow for the rational design of molecules with desired properties, thereby prioritizing synthetic targets and reducing the trial-and-error nature of research. mdpi.com The application of computational design to the this compound scaffold can accelerate the discovery of next-generation compounds.
Key computational approaches include:
Structure-Activity Relationship (SAR) Studies: Using techniques like Comparative Molecular Field Analysis (CoMFA) to build 3D-QSAR models that correlate structural features with biological activity. mdpi.com This can guide the design of derivatives with enhanced potency.
Molecular Docking: Simulating the binding of this compound derivatives to biological targets, such as protein kinases, to predict binding affinities and modes. researchgate.netnih.gov This is crucial for designing targeted therapeutic agents.
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. This helps in the early identification of candidates with favorable drug-like properties. researchgate.net
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the scaffold and its derivatives, aiding in the prediction of novel reactivity patterns. nih.gov
By integrating these computational methods, researchers can more efficiently explore the vast chemical space around this compound to identify promising candidates for various applications. mdpi.commdpi.com
| Computational Method | Objective | Relevance to this compound | Reference |
| 3D-QSAR / CoMFA | Correlate structure with biological activity. | Design derivatives with improved therapeutic effects. | mdpi.com |
| Molecular Docking | Predict binding affinity and interactions with biological targets. | Identify potential protein targets and optimize ligand binding. | researchgate.netnih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the molecule in a biological environment. | Assess conformational stability and interactions over time. | mdpi.com |
| DFT Calculations | Determine electronic structure and predict reactivity. | Understand reaction mechanisms and guide the discovery of new transformations. | nih.gov |
Q & A
Q. Critical Factors :
- Solvent Choice : Polar solvents enhance fluorination efficiency but may reduce cyclization yields due to competing side reactions.
- Temperature Control : Excessive heat during cyclization can lead to decomposition; optimal yields are achieved at 80–100°C.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity to >98% .
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield Range | Purity After Purification |
|---|---|---|---|
| Fluorination | Selectfluor, DMF, 60°C | 45–60% | 85–90% |
| Cyclization | H₂SO₄, reflux, 2 h | 70–80% | 90–95% |
| Purification | Ethanol/water recrystallization | — | 98% |
Basic: Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ⁴J-F coupling in aromatic protons) and confirm hydroxyl group presence. DMSO-d₆ is preferred to observe OH protons .
- FT-IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 164.05 (C₉H₆FNO⁺) and fragmentation patterns .
Q. Table 2: Key NMR Signals
| Proton/Group | δ (ppm) Range | Multiplicity |
|---|---|---|
| C-1 OH | 9.8–10.2 | Singlet |
| C-4 F | — | Coupled (J ≈ 8 Hz) |
| Aromatic H | 7.2–8.5 | Multiplet |
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from variability in assay conditions or structural analogs. A systematic approach includes:
Meta-Analysis : Compare studies using PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to identify confounding variables (e.g., cell line differences, solvent effects) .
Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
Structural Confirmation : Verify derivative purity and stereochemistry via X-ray crystallography or 2D NMR to rule out impurities influencing activity .
Example : A reported antimicrobial activity discrepancy (MIC 8 μg/mL vs. 32 μg/mL) was traced to dimethyl sulfoxide (DMSO) concentration differences affecting compound solubility .
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at the C-4 position. Fluorine’s electron-withdrawing effect increases reactivity .
- Frontier Orbital Analysis : Evaluate HOMO-LUMO gaps to predict sites susceptible to nucleophilic attack. The C-1 hydroxyl group stabilizes transition states via hydrogen bonding .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on reaction kinetics .
Q. Table 3: Calculated Reactivity Parameters
| Parameter | Value (kcal/mol) |
|---|---|
| HOMO-LUMO Gap | 5.2 |
| Activation Energy (Sₙ2) | 18.7 |
| Solvation Energy (H₂O) | -12.4 |
Methodological: How to design experiments to assess the stability of this compound under varying conditions?
Methodological Answer:
- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures (Tₐ ≥ 200°C indicates robustness) .
- Photostability : Expose to UV light (254 nm) for 48 h and analyze degradation via HPLC (C18 column, 1 mL/min, 220 nm) .
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 72 h. Measure remaining compound via UV-Vis (λₘₐₓ = 280 nm) .
Key Finding : The compound is stable at pH 5–7 but degrades rapidly under alkaline conditions (t₁/₂ = 4 h at pH 12) due to hydroxyl group deprotonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
